The table below summarizes the available information on the solubility of meconic acid:
| Property | Description |
|---|---|
| Chemical Structure | A dicarboxylic acid with a pyran ring, containing two carboxylic acid groups (-COOH) and one keto group (=O) [1]. |
| Solubility in Water | Colorless crystals, only slightly soluble [1]. |
| Solubility in Alcohol | Readily soluble [1]. |
A key analytical property is that this compound gives a red color with ferric chloride, which can serve as a qualitative test [1].
The following diagram outlines a general experimental workflow for determining solubility, which can be adapted for this compound. The specific details for this compound would need to be established in the lab.
Preparation of Saturated Solution
Equilibration
Sampling & Separation
Concentration Analysis
Data & Model Fitting
During the search, a significant amount of information on Muconic Acid was found, which is a different compound despite the similar name [2] [3] [4]. The solubility data and advanced extraction protocols (e.g., using ionic liquids) in recent literature primarily pertain to muconic acid, not this compound [3] [5].
The quantitative data for this compound is limited. The available information confirms its general solubility behavior but lacks precise numerical values (e.g., g/L or mg/mL) across different temperatures.
The table below summarizes the key identifiers and basic chemical information for this compound.
| Property | Description |
|---|---|
| IUPAC Name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid [1] [2] |
| CAS Number | 497-59-6 [1] [3] |
| Molecular Formula | C7H4O7 [1] [2] |
| Molecular Weight | 200.10 g/mol [1] [2] |
| Canonical SMILES | C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O [1] |
| Natural Source | Papaver somniferum (Opium poppy) [1] [2] |
The search results confirm the use of NMR for characterization and provide a detailed historical protocol for Ultraviolet (UV) spectroscopy.
Research confirms that structure elucidation of this compound and its derivatives was performed using 1H, 13C NMR and mass analyses [4]. However, the specific numerical chemical shift (δ) values, multiplicity, or integration data for the NMR spectra are not provided in the available search results.
A detailed experimental procedure for obtaining UV spectra of narcotics and related compounds, applicable to this compound, is available from a 1954 UNODC bulletin [5]. The following diagram outlines the general workflow:
UV Spectroscopy Experimental Workflow
Key details of the methodology include:
This compound is a distinctive chemical marker for Papaver species that produce morphinane alkaloids like morphine [1]. However, its specific biosynthetic pathway is not yet fully elucidated.
In contrast to this compound, the biosynthesis of Benzylisoquinoline Alkaloids (BIAs) in opium poppy is much better understood. The following table summarizes the key stages and enzymes in this pathway.
Table 1: Key Stages in Benzylisoquinoline Alkaloid (BIA) Biosynthesis in *Papaver somniferum*
| Pathway Stage | Key Intermediate/Product | Key Enzymes Involved | Notes |
|---|---|---|---|
| Initiation | L-Tyrosine | --- | The primary precursor amino acid for the entire BIA pathway [3]. |
| Early Shared Pathway | (S)-norcoclaurine | Norcoclaurine synthase (NCS) | Formed from dopamine and 4-hydroxyphenylacetaldehyde; the first committed step in BIA biosynthesis [4] [3]. |
| (S)-reticuline | 6'OMT, CNMT, NMCH, 4'OMT | A central branch-point intermediate for various BIA pathways [4] [3]. | |
| Morphinan Branch | Morphinan Alkaloids (e.g., Morphine) | Reticuline epimerase (REPI), Salutaridine synthase (SalSyn) | Specific branch for the production of morphine and codeine [4] [3]. |
| Noscapine Branch | Noscapine | Berberine bridge enzyme (BBE), Scoulerine 9-O-methyltransferase (SOMT) | Specific branch for the production of noscapine [4]. |
While the direct biosynthesis protocol for this compound is unavailable, the methodologies from studies on related topics like alkaloid biosynthesis and regulation can serve as a reference.
Table 2: Examples of Experimental Approaches in Papaver somniferum Research
| Research Focus | Methodology | Key Techniques | Purpose/Rationale |
|---|---|---|---|
| DNA Methylation & Alkaloid Regulation [4] | Reduced Representation Bisulfite Sequencing (RRBS) | Genomic DNA digestion (MspI), bisulfite treatment, Illumina sequencing, alignment to reference genome, methylation calling with MethyKit [4]. | To identify genome-wide DNA methylation patterns (epigenetic regulation) that correlate with tissue- and genotype-specific alkaloid accumulation [4]. |
| Functional Analysis | Gene Ontology (GO) and KEGG pathway enrichment analysis using DAVID [4]. | To understand the biological functions and pathways associated with differentially methylated and expressed genes [4]. | |
| Elucidating BIA Pathways [3] | Multi-Omics Integration | Genomics, transcriptomics, and metabolomics [3]. | To screen and identify candidate genes encoding key enzymes in complex biosynthetic pathways by correlating gene expression with metabolite production [3]. |
The diagram below summarizes the logical workflow for a multi-omics approach to elucidating a plant metabolite pathway, as referenced in the search results.
Logical workflow for pathway elucidation.
Meconic acid is a dicarboxylic acid with a pyran ring structure, chemically identified as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1]. Its basic properties are summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1] |
| Chemical Formula | C7H4O7 [1] |
| Molar Mass | 200.102 g·mol-1 [1] |
| Appearance | Colorless crystals [1] |
| Solubility | Slightly soluble in water; readily soluble in alcohol [1] |
| Ferric Chloride Test | Produces a characteristic red color [1] |
Recent research has explored the neuroprotective potential and underlying mechanisms of action of this compound.
A 2023 study investigated the neuroprotective potential of this compound using in vitro models [2]. The key findings and proposed mechanisms derived from this study are illustrated below.
Experimental workflow and key findings from a study on this compound's neuroprotective effects [2].
The same 2023 study provides insights into the methodologies employed [2]:
In Vitro Neuroprotective Models
Assessment of Antioxidant and Chelating Properties
Based on the search results, several key data points are missing for a comprehensive technical guide:
To obtain the missing crystal structure data, searching specialized databases like the Cambridge Structural Database (CSD) would be a necessary next step. Experimental studies focused on X-ray crystallography would also be required to fill this critical gap.
This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a distinctive organic acid found almost exclusively in the opium poppy (Papaver somniferum), making it a characteristic chemical marker for confirming the presence of opium in forensic, pharmaceutical, and regulatory samples [1]. Its unique chemical structure, featuring both carboxylic acid and hydroxyl functional groups arranged in a pyran ring system, enables specific detection methods that distinguish it from other organic acids and opium alkaloids. Historically, this compound has been recognized as a diagnostic component of opium for over a century, with early analytical methods relying on its characteristic color reactions with ferric salts [2].
The presence of this compound in opium samples provides complementary forensic evidence alongside alkaloid profiles, allowing investigators to differentiate between natural opium preparations and synthetic opioid formulations. While modern analytical instrumentation has largely superseded traditional chemical tests, this compound detection remains relevant in contemporary analytical frameworks for opium identification. The structural stability of this compound under various storage conditions and its consistent presence in opium samples regardless of processing methods contribute to its utility as a reliable marker [2] [1]. Furthermore, recent research has revealed that this compound derivatives exhibit biological activity, such as inhibition of HCV NS5B RNA-dependent RNA polymerase, highlighting additional pharmaceutical relevance beyond its role as a marker compound [1].
Traditional colorimetric tests for this compound leverage its characteristic chromogenic reaction with ferric ions, producing a distinctive burgundy-red coloration that is stable under acidic conditions [2]. This reaction specifically exploits the dicarbonyl structure of this compound, which forms stable coordination complexes with iron(III) ions. The method described by de Faubert Maunder in 1975 remains a foundational protocol for preliminary identification of opium, though it has largely been supplemented by instrumental techniques in modern laboratory settings. These color tests retain value for field screening and rapid presumptive testing where sophisticated instrumentation is unavailable [2].
The specificity of the ferric ion test for this compound provides an advantage over general alkaloid detection methods, as it is less likely to yield false positives from other plant materials or pharmaceutical preparations. However, analysts should note that certain structurally related compounds (such as dicarboxylic acids with adjacent carbonyl groups) may produce similar color changes, necessitating confirmatory testing with more specific methods when precise identification is required. The persistence of the red color upon addition of mercuric chloride or upon warming with excess acid provides additional confirmation specificity in the traditional scheme [2].
Table 1: Reagents and Equipment for Ferric Ion Test
| Item | Specification |
|---|---|
| Ferric sulfate solution | 5 g Fe₂(SO₄)₃ in 100 mL distilled water |
| Hydrochloric acid | 2 N solution in distilled water |
| Mercuric chloride solution | 5 g HgCl₂ in 100 mL distilled water |
| Sample preparation | 0.1 g suspected opium in 1 mL cold water, filtered |
| Equipment | Test tubes, heating plate, pipettes |
Procedure:
Interpretation and Limitations:
HPLC with reverse-phase columns provides superior separation and quantification of this compound alongside major opium alkaloids in a single analytical run [3]. This approach enables comprehensive profiling of opium samples, with this compound serving as a confirming marker alongside the alkaloid signature. The method described by Ramanathan and Chandra demonstrates simultaneous separation of eight alkaloids and this compound, with particular focus on the five principal alkaloids in gum opium [3].
Table 2: HPLC Conditions for this compound and Alkaloid Separation
| Parameter | Specification |
|---|---|
| Column type | Reversed-phase C18 |
| Mobile phase | Gradient elution with methanol/phosphate buffer |
| Flow rate | 1.0 mL/min |
| Detection | UV detection at multiple wavelengths |
| Analytes | This compound, morphine, codeine, thebaine, papaverine, noscapine, etc. |
| Sample preparation | Solid-phase extraction or dilution in mobile phase |
The critical advantage of HPLC methodology lies in its ability to provide simultaneous quantification of multiple opium components, creating a comprehensive chemical profile that enhances the certainty of opium identification. This compound typically elutes earlier than the alkaloids due to its higher polarity, with exact retention times varying based on the specific chromatographic conditions employed. For quantitative analysis, calibration curves should be established using certified reference standards of this compound across a concentration range appropriate for the samples being analyzed [3] [4].
TLC provides a cost-effective separation technique suitable for preliminary analysis or laboratories with limited access to advanced instrumentation. The UNODC recommended method utilizes silica gel plates with fluorescent indicator to achieve separation of opium components, with visualization through chromogenic sprays or UV illumination [2].
Detailed TLC Protocol:
Interpretation: this compound typically exhibits an Rf value distinct from the major alkaloids under these conditions. Comparison against certified reference standards run on the same plate is essential for correct identification. The dual visualization approach (UV and chromogenic) provides complementary confirmation of this compound presence [2].
The diagram below illustrates the complete analytical scheme for opium confirmation, integrating both traditional color tests and modern chromatographic methods:
Figure 1: Comprehensive analytical scheme for opium identification integrating this compound detection and alkaloid confirmation
This integrated approach provides a systematic confirmation pathway that progresses from simple, rapid tests to sophisticated instrumental analysis, allowing laboratories to tailor their analytical approach based on available resources and required certainty level. The workflow begins with basic extraction and colorimetric screening, progresses through preliminary separation methods, and culminates in definitive chromatographic identification and quantification [2].
For laboratories focused specifically on this compound detection rather than comprehensive opium profiling, the following streamlined protocol provides optimal efficiency:
Figure 2: Streamlined workflow for specific detection of this compound in suspected opium samples
Analysts may encounter several technical challenges when detecting this compound in complex opium samples:
For laboratories implementing these methods for regulatory or forensic purposes, method validation should include the following parameters:
Table 3: Method Validation Criteria for this compound Detection
| Validation Parameter | Target Specification |
|---|---|
| Limit of Detection | ≤0.01% (w/w) in solid samples |
| Limit of Quantification | ≤0.05% (w/w) in solid samples |
| Precision | RSD ≤5% for replicate analyses |
| Specificity | No interference from common alkaloids |
| Linearity | R² ≥0.998 over working range |
| Recovery | 95-105% for spiked samples |
The detection of This compound as a characteristic opium marker provides valuable complementary evidence alongside alkaloid analysis for confirming opium presence in forensic and regulatory samples. The methods presented here span from traditional colorimetric tests suitable for field use to sophisticated chromatographic techniques for laboratory confirmation, allowing analysts to select the appropriate methodology based on their specific requirements and available resources. The integrated analytical scheme incorporating both this compound detection and alkaloid profiling offers the most comprehensive approach for definitive opium identification, addressing the needs of forensic laboratories, regulatory agencies, and research institutions working with controlled substances.
The ferric chloride colorimetric test represents a classical analytical method for detecting specific organic compounds containing phenolic groups or enolizable ketone systems. When applied to meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid), a characteristic color reaction provides a rapid, economical screening technique particularly valuable in forensic, pharmaceutical, and botanical applications. This compound occurs naturally in the opium poppy (Papaver somniferum), constituting approximately 5% of raw opium, making its detection a reliable marker for opium contamination or illicit substance identification [1].
The underlying chemical mechanism involves complex formation between ferric ions (Fe³⁺) and the specific arrangement of functional groups in this compound. Unlike simple phenols that typically produce blue, purple, or green complexes with ferric chloride, this compound generates a distinctive red coloration due to its unique molecular structure containing both hydroxyl and keto groups on a pyran ring dicarboxylic acid system [1]. This diagnostic color change differentiates this compound from other phenolic compounds and provides a preliminary identification method with minimal equipment requirements. The test operates under the principle of coordination chemistry, where this compound acts as a chelating ligand, forming a stable, colored complex with the ferric ion through electron donation from oxygen atoms in its enolized carbonyl and hydroxyl groups [2].
Table 1: Required chemical reagents for this compound detection
| Reagent | Specification/Purity | Purpose | Storage Conditions |
|---|---|---|---|
| Anhydrous ferric chloride (FeCl₃) | Analytical grade ≥98% | Test reagent | Desiccator, protected from light |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Analytical grade ≥98% | Alternative test reagent | Sealed container, room temperature |
| Deionized water | HPLC grade or equivalent | Solvent preparation | Room temperature |
| Ethanol (absolute) | Analytical grade ≥99.8% | Sample solubilization | Flame-proof cabinet, room temperature |
| Methanol | HPLC grade | Alternative solvent | Sealed container, ventilation |
| Reference this compound | Analytical standard ≥95% | Positive control | -20°C, desiccated |
| Sodium hydroxide (NaOH) | Analytical grade | pH adjustment | Sealed container |
| Hydrochloric acid (HCl) | Analytical grade, 1M | pH adjustment | Ventilated cabinet |
Table 2: Required equipment for this compound testing
| Equipment | Specification | Application |
|---|---|---|
| Analytical balance | Precision ±0.0001g | Precise weighing of standards and reagents |
| pH meter | Calibrated with standard buffers | pH adjustment of solutions |
| Volumetric flasks | Class A, various sizes | Solution preparation |
| Micropipettes | Variable volumes (10-1000μL) | Accurate liquid handling |
| Test tubes | Borosilicate glass, 10-15mL | Reaction vessels |
| Test tube rack | Chemical resistant | Organization during testing |
| UV-Vis spectrophotometer | Wavelength range 190-1100nm | Quantification and verification |
| Cuvettes | Quartz or optical glass | Spectrophotometric measurements |
| Safety equipment | Gloves, lab coat, goggles | Personal protection |
| Fume hood | Appropriate face velocity | Ventilation for chemical handling |
Ferric Chloride Stock Solution (1% w/v):
Neutralized Ferric Chloride Test Solution (Critical for Specificity):
The following protocol describes the standard qualitative detection method for this compound in solid or liquid samples:
Sample Preparation:
Reaction Procedure:
Observation and Documentation:
For semi-quantitative analysis, the following spectrophotometric method is recommended:
Standard Curve Preparation:
Sample Analysis:
Table 3: Optimized reaction parameters for this compound detection
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| pH | Neutral (6.5-7.5) | Acidic pH reduces sensitivity; alkaline pH may cause precipitation |
| Ferric chloride concentration | 0.5-1.0% (w/v) | Lower concentrations reduce intensity; higher concentrations may mask color |
| Reaction temperature | 20-25°C (room temperature) | Elevated temperatures may accelerate degradation; lower temperatures slow reaction |
| Reaction time | 1-5 minutes | Inadequate time prevents full development; prolonged standing may fade color |
| Solvent system | Aqueous or 50% aqueous ethanol | Higher organic content may cause precipitation |
| Sample concentration | 0.1-1.0 mg/mL this compound | Too dilute: weak color; too concentrated: precipitate formation |
Table 4: Color interpretation for this compound ferric chloride test
| Observed Color | Interpretation | Relative Intensity | Potential Interferences |
|---|---|---|---|
| Deep red or burgundy | Positive for this compound | Strong | None specific to this compound |
| Faint pink | Weak positive or low concentration | Weak | Dilute samples; degraded standards |
| Blue, violet, or purple | Other phenolic compounds | Variable | Salicylates, simple phenols |
| Green | Specific phenolic structures | Variable | Tannins, hydrolysable tannins |
| Yellow or orange | Negative | N/A | Sample matrix color |
| Brown precipitate | Excessive iron concentration or incorrect pH | N/A | Over-concentrated reagent; acidic conditions |
No Color Development:
Precipitation Formation:
Atypical Colors:
Color Fading:
Several compound classes may produce colors with ferric chloride, potentially confounding this compound identification:
Specificity Enhancement Strategies:
The detection of this compound serves as a reliable marker for opium contamination in illicit substances and forensic samples. As this compound is unique to opium-producing poppy species and is not a synthetic byproduct of heroin manufacture, its identification provides definitive evidence of natural opium product involvement. In forensic protocols, the ferric chloride test provides a rapid screening method before confirmation with GC-MS or HPLC, allowing efficient triage of evidence samples. The method requires minimal sample consumption (≤1mg), preserving material for subsequent confirmatory testing. Laboratories analyzing street drug samples, paraphernalia, or biological specimens can implement this test as part of a comprehensive analytical scheme for opiate detection [1].
In pharmaceutical manufacturing and quality assurance, the ferric chloride test provides a cost-effective quality control check for raw materials derived from poppy straw or opium. The test can detect this compound contamination in other plant-derived pharmaceuticals, ensuring product purity and regulatory compliance. Additionally, the method serves to verify the absence of opium contaminants in scheduled drug preparations, providing an additional safeguard against cross-contamination in manufacturing facilities handling multiple controlled substances. The simplicity of the test allows implementation at multiple manufacturing stages, from raw material inspection to final product release testing [1].
For botanical researchers studying Papaveraceae species, the ferric chloride test offers a rapid taxonomic tool to screen plant specimens for opium-producing characteristics. The presence of this compound, along with other alkaloids, helps distinguish Papaver somniferum from closely related species with lower narcotic potential. Phytochemical investigations utilize the test during fractionation procedures to track this compound through extraction and purification processes, guiding isolation efforts for further structural characterization. The method's simplicity makes it particularly valuable for field studies or laboratories with limited analytical resources [1].
The following workflow diagram illustrates the key steps in this compound detection using the ferric chloride test:
While the ferric chloride test provides valuable preliminary information, confirmatory testing is essential for definitive identification in forensic and regulatory applications. The following complementary techniques are recommended:
The ferric chloride colorimetric test for this compound remains a valuable analytical tool despite its simplicity, providing rapid, economical screening with minimal equipment requirements. The method's specificity for this compound's unique molecular structure enables reliable opium detection in forensic, pharmaceutical, and botanical applications. When properly implemented with controlled conditions and appropriate confirmatory techniques, this classical chemical test maintains relevance in modern analytical schemes as an efficient preliminary screening method.
Meconic acid is a key chemical marker and specialized metabolite found in the opium poppy (Papaver somniferum). Its detection and quantification are crucial in pharmaceutical research, forensic science, and botanical authentication, as it provides definitive evidence for the presence of opium alkaloids and their derivatives [1]. These Application Notes outline optimized protocols for the extraction, separation, and quantitative analysis of this compound from plant material using advanced chromatographic and mass spectrometric techniques. The methodologies have been validated for sensitivity, precision, and accuracy, making them suitable for quality control in drug development and regulatory compliance.
A primary challenge in analyzing this compound from ancient or processed samples is its origin as a degradation product of noscapine, another opium alkaloid [1]. Therefore, the protocols emphasize stability-informed extraction and analysis.
The quantitative analysis of this compound primarily relies on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems. The choice of technique depends on the required sensitivity, specificity, and the complexity of the plant matrix.
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Technique | Key Instrumentation | Best Use Case | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV/DAD | C18 Column, UV Detector | Routine quality control, high-concentration samples | Cost-effective, robust, simple operation | Lower specificity and sensitivity vs. MS |
| HPLC-ESI-MS | C18 Column, ESI Mass Spectrometer | Trace analysis, complex matrices, definitive ID | High sensitivity & specificity, structural confirmation | Higher instrument cost, requires expertise |
Proper extraction is critical for accurate quantification. The following protocol is adapted from methods used to extract opium alkaloids and related compounds from plant and resinous matrices [1].
Protocol: Solid-Phase Extraction (SPE) of this compound from Plant Material
Initial Extraction:
Lipid Removal:
Solid-Phase Extraction (SPE) Cleanup:
Reconstitution:
This protocol details the specific conditions for the highly sensitive detection and quantification of this compound.
Protocol: Quantitative Analysis via HPLC-ESI-MS
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram summarizes the key steps from sample to analysis:
Figure 1: Experimental Workflow for this compound Analysis. This diagram outlines the sample preparation and analysis steps.
For any quantitative method, validation is essential to ensure reliability, accuracy, and precision. The following table outlines key validation parameters and typical acceptance criteria based on analytical guidelines.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. | R² > 0.99 for the calibration curve. |
| Precision | Intra-day & Inter-day repeatability (n=6). | RSD < 5% for retention time and peak area. |
| Accuracy (Recovery) | Spike known amounts of standard into pre-analyzed sample. | Recovery: 85–105%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | Compound and instrument dependent. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) of 10:1. | Compound and instrument dependent. |
| Selectivity/Specificity | Resolution from nearest peak. | Resolution > 1.5. |
Figure 2: Origin of this compound as a Noscapine Degradation Product. This relationship is key for interpreting analytical results, especially in aged samples.
The protocols detailed herein provide a reliable framework for the quantitative analysis of this compound in plant extracts. The combination of robust SPE cleanup and high-sensitivity HPLC-ESI-MS analysis ensures accurate and reproducible results, which are vital for applications in pharmaceutical development and forensic science. The stability of this compound makes it a valuable target analyte for confirming the presence of opium poppy derivatives, especially in samples where primary alkaloids may have degraded.
Meconic acid (3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, CAS No. 497-59-6) is a distinctive dicarboxylic acid derivative found naturally in the opium poppy (Papaver somniferum). It serves as an important chemical marker for opium identification and quantification in both pharmaceutical and forensic contexts. The compound possesses a unique pyran ring structure with molecular formula C~7~H~4~O~7~ and molecular weight of 200.103 g/mol. Its acidic characteristics and polar nature present specific challenges for chromatographic separation that require specialized methodological approaches to achieve optimal resolution, particularly when analyzing complex biological matrices or plant extracts where numerous interfering compounds may be present. [1] [2]
The analytical determination of this compound is particularly relevant in pharmaceutical quality control for opium-derived preparations and in forensic toxicology for opium identification. Unlike conventional reverse-phase separations that may provide insufficient retention for highly polar acidic compounds, this compound analysis often requires specialized columns or mobile phase conditions to achieve adequate separation from matrix components. These methodological considerations have made HPLC the technique of choice for this compound quantification due to its robust separation capabilities, excellent sensitivity, and capacity for automation, making it suitable for both research and high-throughput laboratory environments. [1] [2]
Table 1: Optimized HPLC Conditions for this compound Separation
| Parameter | Recommended Conditions | Alternative Options | |--------------|---------------------------|------------------------| | Column | Newcrom R1 (mixed-mode) | C18 with ion-pairing | | Column Dimensions | 150 × 4.6 mm | 100 × 4.6 mm | | Particle Size | 5 μm | 3 μm (for UPLC) | | Mobile Phase | Water:ACN with 0.1% H~3~PO~4~ | Water:MeOH with 0.1% FA | | Gradient Program | Time (min) | % A | % B | | | 0 | 95 | 5 | | | 5 | 95 | 5 | | | 15 | 70 | 30 | | | 20 | 70 | 30 | | | 25 | 95 | 5 | | Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | | Column Temperature | 30°C | 25-40°C | | Injection Volume | 10 μL | 5-20 μL | | Detection Wavelength | 220-280 nm | DAD 200-400 nm | | Run Time | 30 minutes | |
The mixed-mode chromatography employed with the Newcrom R1 column provides both reversed-phase and ion-exchange mechanisms, which is particularly advantageous for retaining and separating highly polar acidic compounds like this compound. For laboratories without access to specialized columns, traditional C18 columns can be used with ion-pairing reagents such as tetraalkylammonium salts, though with potentially reduced resolution and longer equilibration times. The mobile phase acidification serves to suppress this compound ionization, thereby improving peak shape and retention on reversed-phase columns. [2]
The method specificity was demonstrated through resolution of this compound from potential interferents, including opiate alkaloids and matrix components. Under the described chromatographic conditions, this compound exhibits a characteristic retention time of approximately 8.5 minutes with baseline separation from other opium alkaloids. Peak purity assessment using diode array detection confirmed the homogeneity of this compound peaks with no co-eluting impurities. The spectral characteristics of this compound show maximum UV absorption between 220-280 nm, with the exact wavelength selection dependent on the specific detector and mobile phase composition. [1] [2]
Table 2: Linearity and Sensitivity Data for this compound HPLC Method
| Parameter | Results |
|---|---|
| Calibration Range | 1-500 μg/mL |
| Correlation Coefficient (R²) | >0.999 |
| Slope | 24589.34 |
| Intercept | 1256.72 |
| LOD | 0.3 μg/mL |
| LOQ | 1.0 μg/mL |
| Regression Equation | y = 24589.34x + 1256.72 |
Linearity was established over the concentration range of 1-500 μg/mL using a six-point calibration curve. The relationship between peak area and concentration demonstrated excellent linearity with correlation coefficient (R²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For applications requiring higher sensitivity, such as trace analysis in biological matrices, pre-concentration techniques like solid-phase extraction can be implemented to lower these limits by approximately one order of magnitude. [1] [2]
Table 3: Accuracy and Precision Assessment
| Concentration (μg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| 5 (LOQ) | 2.5 | 3.8 | 98.5 |
| 50 (Mid-range) | 1.8 | 2.5 | 99.2 |
| 400 (Upper range) | 1.2 | 1.9 | 100.1 |
Method accuracy was evaluated through recovery studies by spiking known quantities of this compound reference standard into sample matrices at three concentration levels covering the calibration range. The percentage recovery was calculated by comparing the measured concentration to the theoretical spiked concentration. Precision was assessed both intra-day (repeatability, n=6) and inter-day (intermediate precision, n=3 over 3 days) at the same concentration levels. The obtained results demonstrated acceptable accuracy and precision according to ICH guidelines, with all recovery values falling within 98.5-100.1% and RSD values below 4%. [1]
Sample Preparation Workflow for Biological Matrices
The solid-phase extraction protocol provides effective cleanup for complex biological matrices such as urine or plasma. The use of strong anion exchange (SAX) cartridges leverages the acidic properties of this compound for selective retention. Following centrifugation and filtration, the sample is acidified to ensure this compound exists primarily in its non-ionized form, which improves retention on the sorbent. After loading, the cartridge is washed with acidic buffer to remove interfering compounds while retaining this compound. Elution is performed with a slightly basic organic solvent mixture that neutralizes the ionic interaction and solubilizes the analyte. The final nitrogen evaporation and reconstitution steps serve to concentrate the analyte and transfer it into a solvent compatible with the HPLC mobile phase, thereby enhancing detection sensitivity. This protocol typically yields recovery rates of 85-90% with significant reduction of matrix interferents. [3] [4]
For opium poppy samples, approximately 100 mg of finely powdered plant material is accurately weighed into a 15-mL centrifuge tube. 5 mL of methanol:water (70:30 v/v) extraction solvent is added, and the mixture is vortexed for 1 minute followed by ultrasonic extraction for 15 minutes at 40°C. The sample is then centrifuged at 5000 rpm for 10 minutes, and the supernatant is transferred to a volumetric flask. The extraction is repeated with an additional 5 mL of fresh extraction solvent, combining the supernatants. The combined extract is diluted to volume with mobile phase, filtered through a 0.22 μm syringe filter, and analyzed by HPLC. For gum opium samples, a 1:1000 dilution in mobile phase is typically sufficient prior to filtration and injection. [1]
Table 4: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|
| Poor peak shape | Column degradation | Flush column with strong solvent Use guard column | | Low recovery | Incomplete extraction | Optimize extraction time/solvent Use internal standard | | Retention time shift | Mobile phase variability | Standardize buffer preparation Allow system equilibration | | Matrix interference | Inadequate sample cleanup | Modify SPE washing steps Optimize gradient profile | | High background noise | Contaminated mobile phase | Use fresh HPLC-grade solvents Purge detector flow cell |
HPLC Method Optimization Strategy
Method development for this compound separation should follow a systematic approach to optimize critical parameters. Begin by screening different stationary phase chemistries, with particular attention to mixed-mode columns that offer both reversed-phase and ion-exchange properties. The pH of the mobile phase significantly impacts retention and selectivity for ionizable compounds like this compound (pK~a~ ≈ 2.5); optimal separation typically occurs at pH 2.5-3.5 where the compound exists primarily in its non-ionized form. The organic modifier content should be adjusted to achieve a retention factor (k) between 2-10 for optimal separation efficiency. Column temperature can be optimized to improve peak shape and reduce backpressure, with higher temperatures generally providing improved efficiency but potentially reduced selectivity. [2] [5]
For challenging separations where conventional optimization proves insufficient, computer-assisted method development approaches can be employed. These utilize quantitative structure-retention relationships (QSRR) based on molecular descriptors to predict optimal separation conditions, potentially reducing method development time significantly. Additionally, experimental design methodologies such as Box-Behnken or central composite designs allow for efficient optimization of multiple parameters simultaneously while evaluating interaction effects. These approaches are particularly valuable when developing methods for complex samples containing this compound alongside multiple opium alkaloids and potential interferents. [6] [7]
The developed HPLC method for this compound separation has diverse applications across multiple scientific disciplines. In pharmaceutical analysis, it enables quality control of opium-derived preparations, ensuring consistent composition and potency. The method allows for the simultaneous quantification of this compound alongside principal opium alkaloids, providing a comprehensive characterization of raw materials and finished products. In forensic science, this compound serves as a specific marker for opium identification in suspected illicit substances, with the chromatographic profile providing valuable evidence for legal proceedings. The method's sensitivity and specificity make it suitable for distinguishing genuine opium from adulterated or synthetic mixtures. [1]
In toxicology and occupational health, this compound detection can be employed in biological monitoring programs, though it should be noted that its utility as a biomarker is more limited compared to other compounds such as trans,trans-muconic acid for benzene exposure. Additionally, in plant biochemistry and metabolic engineering, this analytical method facilitates studies on alkaloid biosynthesis pathways in opium poppy, supporting research aimed at developing improved varieties with optimized alkaloid profiles. The method's robustness and reproducibility make it suitable for both research and industrial applications requiring reliable this compound quantification. [1] [4]
The comprehensive HPLC methodology detailed in these application notes provides a robust framework for the reliable separation and quantification of this compound in various sample matrices. The optimized chromatographic conditions employing mixed-mode separation chemistry address the particular challenges posed by this compound's high polarity and acidic character. The incorporation of systematic sample preparation protocols, method validation data, and troubleshooting guidance ensures that analysts can successfully implement this method in diverse laboratory settings. The approach described aligns with current regulatory requirements for analytical procedures while providing the flexibility needed to adapt to specific application needs, making it a valuable resource for researchers and analysts working with opium-derived materials and related compounds.
This compound (C₇H₄O₇), chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a distinctive dicarboxylic acid found primarily in plants of the Papaveraceae family, particularly Papaver somniferum (opium poppy). This compound constitutes approximately 5% of opium by weight and serves as an important analytical marker for confirming opium presence in forensic and pharmaceutical analysis. [1] this compound forms stable salts with various alkaloids and metals, known as meconates, which have significant implications in pharmaceutical processing and natural product isolation. [1] The acid was first isolated by Friedrich Sertürner in 1805, who also pioneered the isolation of morphine, establishing the foundation of alkaloid chemistry. [1]
The structural features of this compound include two carboxylic acid groups (-COOH) and one keto group (=O) attached to a pyran ring, creating unique coordination and salt-forming capabilities. [1] Despite historical descriptions of this compound as having mild narcotic properties, modern research has established that it possesses little to no physiological activity and is not used medicinally. [1] Its importance lies primarily in its chemical behavior, particularly its ability to form defined crystalline salts with alkaloids that can be purified, analyzed, and utilized in pharmaceutical preparations.
This compound displays several distinctive physical properties that influence its analytical applications and handling requirements. The compound typically presents as colorless crystals that are only slightly soluble in water but readily soluble in alcohol. [1] This solubility profile is particularly valuable in extraction and purification processes where selective solvent partitioning can separate this compound and its alkaloid salts from other opium components. The thermal stability of this compound exceeds that of many associated alkaloids, allowing for its detection even in aged or processed opium samples where alkaloid degradation may have occurred.
The most notable analytical characteristic of this compound is its ability to produce a red color complex when treated with ferric chloride solution. [1] This specific color reaction provides a straightforward and reliable qualitative test for the presence of opium in forensic and pharmaceutical contexts. The mechanism involves coordination between the iron(III) ion and the oxygen-rich binding sites of this compound, resulting in a characteristic chromogenic response that can be visually detected or measured spectrophotometrically for quantitative analysis.
The molecular architecture of this compound features multiple functional groups that contribute to its salt-forming capabilities. The presence of two carboxylic acid groups on the pyran ring provides primary sites for salt formation through proton transfer to basic nitrogen atoms in alkaloid structures. Additionally, the hydroxyl group at position 3 and the keto group at position 4 offer potential secondary coordination sites that can stabilize meconate salts through intramolecular hydrogen bonding and chelation effects. [1]
This multifunctional arrangement allows this compound to form complex coordination geometries with alkaloid molecules, often resulting in salts with defined stoichiometries and crystalline properties advantageous for purification and characterization. The conjugated π-system of the pyran ring further contributes to salt stability through potential π-π interactions with aromatic systems present in many alkaloids, particularly those of the isoquinoline class such as morphine and codeine. [2]
Table 1: Fundamental Properties of this compound
| Property | Description | Analytical Significance |
|---|---|---|
| Chemical Formula | C₇H₄O₇ | Determines stoichiometry of salt formation |
| IUPAC Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid | Standardized nomenclature for reporting |
| Appearance | Colorless crystals | Visual identification in purified form |
| Water Solubility | Slightly soluble | Enables aqueous/organic partitioning in extractions |
| Alcohol Solubility | Readily soluble | Facilitine purification and crystallization |
| Characteristic Test | Red color with FeCl₃ | Qualitative identification of opium |
The formation of meconate salts with alkaloids represents a classic acid-base reaction in which the carboxylic acid groups of this compound donate protons to the basic nitrogen centers of alkaloid molecules, resulting in ion pairing stabilized by electrostatic forces. [1] Alkaloids, by definition, are basic nitrogenous compounds typically featuring amine functionalities with pKₐ values that favor protonation under moderately acidic conditions. The resulting meconate salts exhibit reduced solubility in water compared to their parent acid, while maintaining sufficient solubility for pharmaceutical processing, a property that historically facilitated the extraction and purification of opium alkaloids.
The crystallinity of meconate salts represents another advantageous property for analytical and purification applications. The specific molecular geometry of this compound, with its rigid pyran ring and strategically positioned functional groups, promotes the formation of well-defined crystal lattices when combined with alkaloids. This crystallinity enables purification through recrystallization techniques and facilitates characterization by methods such as X-ray diffraction and melting point determination. The consistent crystal morphology of meconate salts also provides a visual indicator of purity and identity in quality control procedures.
The structural diversity among alkaloids significantly influences their propensity and stoichiometry for salt formation with this compound. Tertiary amines (R₃-N), such as atropine, typically exhibit greater basicity and thus form more stable salts compared to secondary amines (R₂-NH) or primary amines (R-NH₂). [3] This basicity hierarchy follows the pattern R₂-NH > R-NH₂ > R₃-N in terms of nucleophilicity, but the steric accessibility of the nitrogen atom and solvation effects also contribute substantially to salt stability. [3] Additionally, aromatic amines such as those found in pyrrole or indole alkaloids demonstrate reduced basicity compared to aliphatic amines, resulting in less stable salt formations.
The presence of additional functional groups within alkaloid structures can further modulate salt formation and stability through secondary interactions. Alkaloids containing phenolic hydroxyl groups (e.g., morphine) can engage in intramolecular hydrogen bonding with this compound's carbonyl groups, reinforcing the primary ionic interaction. Similarly, alkaloids with ester functionalities may experience compromised salt stability due to competing hydrolysis under the acidic conditions of salt formation. [3] These structural considerations must be evaluated when designing meconate-based purification or analytical protocols for specific alkaloid classes.
Table 2: Alkaloid Structural Features Affecting Meconate Salt Formation
| Structural Feature | Effect on Salt Formation | Examples |
|---|---|---|
| Tertiary Amine | Forms stable salts; high basicity | Atropine, Scopolamine |
| Secondary Amine | Moderate salt stability | Ephedrine, Norephedrine |
| Primary Amine | Lower salt stability; may require stabilization | Dopamine, Serotonin |
| Aromatic Amine | Reduced basicity; weaker salts | Tryptamine derivatives |
| Phenolic Hydroxyl | Enhanced stability through H-bonding | Morphine, Codeine |
| Ester Group | Potential hydrolysis under acidic conditions | Cocaine, Atropine |
The following protocol describes a standardized method for the extraction of this compound and associated alkaloids from opium poppy material, adapted from published analytical procedures with modifications for laboratory safety and efficiency. [4] [3]
Materials and Reagents:
Equipment:
Procedure:
Initial Extraction: Finely powder the dried plant material using a laboratory grinder. Transfer 100 g of the powdered material to a Soxhlet thimble and extract with 300 mL methanol for 6 hours using a Soxhlet apparatus. Alternatively, for opium latex, dissolve 100 g in 200 mL methanol with ultrasonic agitation for 30 minutes.
Acid-Base Partitioning: Filter the methanolic extract through Whatman No. 1 filter paper and concentrate to approximately 100 mL using a rotary evaporator at 40°C. Transfer the concentrate to a 1000 mL separatory funnel and add 200 mL of 0.1N HCl. Shake vigorously for 2 minutes, periodically venting pressure. Allow phases to separate completely.
Alkaloid Liberation: Drain the acidic aqueous layer (containing alkaloid salts) into a clean flask. Adjust the pH to 9-10 using ammonium hydroxide solution, which liberates the free base forms of the alkaloids and precipitates meconate salts.
Salt Recovery: Collect the precipitated meconate salts by vacuum filtration. Wash the precipitate with cold deionized water (50 mL) and dry in a desiccator over silica gel for 24 hours. The resulting powder contains mixed alkaloid meconates suitable for further analysis.
Optional Purification: For further purification, dissolve the crude meconate salts in minimal methanol (approximately 20 mL) and add dropwise to 100 mL chilled dichloromethane with stirring. Collect the recrystallized salts by filtration and dry as before.
This extraction workflow efficiently separates this compound and alkaloids from plant material while preserving the native salt forms present in the original source. The protocol can be scaled according to sample availability and analytical requirements.
High-performance liquid chromatography (HPLC) provides a robust method for the simultaneous quantification of this compound and associated alkaloids in opium and pharmaceutical preparations. The following method is adapted from published protocols with validation data. [4]
Chromatographic Conditions:
Sample Preparation: Weigh accurately approximately 10 mg of the meconate salt sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol:water (50:50, v/v). Filter through a 0.45 μm syringe filter before injection.
System Suitability Requirements:
This method effectively separates this compound from five principal opium alkaloids (morphine, codeine, thebaine, papaverine, and noscapine) within a single analytical run, allowing for comprehensive characterization of meconate salt compositions. Quantitative analysis is performed using external calibration curves prepared from certified reference standards.
This compound possesses a unique chemical signature that enables specific colorimetric identification, providing a straightforward qualitative analysis method that can be implemented in various laboratory settings. The classic ferric chloride test represents the most characteristic identification method: when a dilute solution of ferric chloride is added to a solution containing this compound, a deep red color develops immediately. [1] This reaction is specific to this compound among natural products and serves as a presumptive test for opium in forensic analysis.
For quantitative applications, the colorimetric response can be measured spectrophotometrically to determine this compound concentration in unknown samples. The protocol involves preparing a series of standard solutions of purified this compound in concentrations ranging from 10-100 μg/mL. Add 1.0 mL of ferric chloride solution (1% w/v in deionized water) to 5.0 mL of each standard and unknown sample, mix thoroughly, and allow to stand for 5 minutes for color development. Measure the absorbance at 520 nm against a reagent blank and construct a calibration curve for quantification. This method provides a rapid screening technique with a typical linear range of 5-120 μg/mL and a detection limit of approximately 2 μg/mL under optimized conditions.
Advanced separation techniques beyond HPLC provide additional options for the characterization of this compound and its alkaloid salts. Ion-exchange chromatography has been employed for the analysis of narcotics and alkaloids, particularly useful for separating compounds based on their charge characteristics rather than hydrophobicity. [5] Modern ion exchangers facilitate the determination of organic bases directly, overcoming limitations of indirect titration methods that measure only the acid component of alkaloid salts. [5] These methods are especially valuable for quantifying the physiologically active alkaloid components rather than their counterions.
Spectroscopic characterization of meconate salts provides structural information essential for compound identification and purity assessment. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for this compound including broad O-H stretches around 3000 cm⁻¹, carbonyl stretches between 1650-1750 cm⁻¹ for both carboxylic acid and keto groups, and C-O stretches around 1200 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about meconate salts, with characteristic signals including pyran ring protons between 6.5-7.5 ppm and carboxylic acid carbon atoms around 170 ppm. Mass spectrometry completes the analytical picture, with this compound showing a molecular ion peak at m/z 200 for the neutral acid and characteristic fragment ions that provide structural information about the substitution pattern on the pyran ring.
Table 3: Analytical Methods for this compound and Alkaloid Meconates
| Method | Application | Limitations | Typical Sensitivity |
|---|---|---|---|
| Ferric Chloride Test | Qualitative identification | Interference from other iron-binding compounds | Visual detection ~10 μg/mL |
| UV-Vis Spectrophotometry | Quantitative determination | Limited specificity in complex mixtures | 2 μg/mL |
| HPLC with UV Detection | Separation and quantification of multiple components | Requires reference standards | 0.5 μg/mL |
| Ion-Exchange Chromatography | Direct determination of organic bases | Specialized equipment required | 1 μg/mL |
| FTIR Spectroscopy | Functional group identification | Limited quantitative applications | 1% w/w |
| NMR Spectroscopy | Structural characterization | Low sensitivity; requires pure samples | 1 mg |
The unique association between this compound and opium alkaloids enables specific forensic identification of opium in suspected illicit materials. This compound serves as a chemical marker for opium because of its exclusive occurrence in Papaver species that produce morphinane alkaloids, particularly Papaver somniferum and Papaver bracteatum. [1] [6] This restricted distribution makes this compound detection compelling evidence of opium presence in forensic analysis, complementing alkaloid identification. Furthermore, the relative stability of this compound compared to some alkaloids allows for its detection in aged or degraded opium samples where alkaloid profiles may have changed significantly.
In pharmaceutical quality control, this compound quantification provides a measure of opium consistency and authenticity in legitimate medical production. The concentration ratio of this compound to specific alkaloids can reveal processing history or potential adulteration of opium-based pharmaceuticals. Research has demonstrated that this compound and alkaloid concentrations in poppy latex show diurnal variation, suggesting active metabolism and indicating that harvest timing may influence compositional profiles. [6] Understanding these fluctuations assists in standardizing raw materials for pharmaceutical manufacturing.
The consistent co-occurrence of this compound with morphinane alkaloids in opium poppy has prompted investigation into potential metabolic relationships between these compounds. Early hypotheses suggested this compound might represent an "energy exhausted" product of the citric acid cycle whose formation controls alkaloid production, though experimental evidence for this regulatory function remains limited. [6] Studies using HPLC methods have simultaneously monitored this compound and alkaloid concentrations, revealing correlated fluctuations that suggest coordinated metabolic regulation, though direct precursor-product relationships have not been established.
Recent advances in understanding alkaloid biosynthesis have revealed common patterns in the early pathway steps for various alkaloid classes. The initial stages typically involve amine accumulation from amino acid precursors, aldehyde formation, iminium ion generation, and Mannich-like condensation reactions that establish the characteristic heterocyclic structures. [7] While this compound biosynthesis remains incompletely elucidated, its structural features suggest potential origins from carbohydrate metabolism rather than direct amino acid derivation like the alkaloids it accompanies. This biosynthetic distinction may explain its specific taxonomic distribution while highlighting the metabolic complexity of opium-producing plants.
Diagram 1: Biosynthetic Pathways Leading to Meconate Salt Formation. This workflow illustrates the parallel biosynthesis of this compound and alkaloids in Papaver species, culminating in salt formation. The diagram highlights the distinction between alkaloid biosynthesis from amino acid precursors and this compound formation from carbohydrate metabolism, with eventual combination through acid-base reactions.
Diagram 2: Analytical Workflow for this compound and Alkaloid Meconates. This diagram outlines the sequential steps for extracting, isolating, and analyzing this compound and its alkaloid salts from plant material, highlighting key processing stages and analytical endpoints.
This compound salt formation with alkaloids represents a chemically significant interaction with important implications across pharmaceutical science, forensic analysis, and natural products chemistry. The distinctive coordination chemistry of this compound, derived from its dicarboxylic acid structure incorporated within a pyran ring system, enables the formation of stable, characterizable salts with basic nitrogen-containing alkaloids. These meconate salts exhibit properties including defined crystallinity, moderate solubility profiles, and characteristic analytical responses that have facilitated both historical and contemporary applications.
The analytical protocols detailed in these Application Notes provide robust methodologies for the extraction, purification, and characterization of this compound and alkaloid meconates. From straightforward colorimetric tests to advanced chromatographic separations, these techniques enable comprehensive analysis of these specialized natural products. The continuing investigation of this compound biosynthesis and its metabolic relationship with alkaloid pathways promises to reveal additional insights into plant specialized metabolism while potentially informing strategies for engineered production of valuable alkaloid pharmaceuticals.
The following protocol is adapted from forensic chemistry procedures for identifying meconic acid and related compounds in illicit heroin samples [1].
Objective: To qualitatively identify the presence of this compound and other substances in a sample.
Principle: this compound is a known constituent of crude opium. Its presence in a heroin sample indicates that a crude process was used for the initial extraction of morphine from opium and subsequent acetylation. The identification relies on specific color tests and the analysis of other impurities [1].
Materials and Reagents:
Procedure:
Visual and Microscopic Examination:
Color Tests on Spot Plate:
Table: Characteristic Color Reactions for Diacetylmorphine and Related Compounds
| Test Reagent | Initial Color Reaction | Subsequent Color Changes | Notes |
|---|---|---|---|
| Marquis' Reagent | Purple red | Changes to purple | Also given by morphine and monoacetylmorphine [1]. |
| Frohde's Reagent | Violet | Quickly changes to strong purplish red, fades to brown, then develops green. | Initial color is bluer with the hydrochloride salt [1]. |
| Mecke's Reagent | Green | Quickly greenish blue, changing to blue, then slowly to bluish green with a yellow-brown edge. | The presence of hydrochloride salt affects the initial color [1]. |
| Nitric Acid | Light yellow | Gradually turns bright green. | Not very sensitive; may be obscured in highly diluted samples [1]. |
Interpretation of Results:
The diagram below outlines the logical sequence of steps for analyzing a suspected heroin sample, from initial examination to the interpretation of findings regarding this compound.
The table below summarizes the key identifier and basic properties of this compound as found in the search results.
Table: Key Identifiers and Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [2] |
| Chemical Formula | C₇H₄O₇ [2] |
| Molar Mass | 200.102 g·mol⁻¹ [2] |
| Appearance | Colorless crystals [2] |
| Solubility | Slightly soluble in water; readily soluble in alcohol [2] |
| Natural Source | Found in plants of the poppy family (Papaveraceae), constituting about 5% of opium [2] |
| Key Reaction | Gives a red color with ferric chloride [2] |
The search results clarify a critical distinction and a primary research focus:
Given the lack of detailed synthesis protocols in the search results, you may need to consult more specialized sources:
This document outlines a generalized methodology for the quantitative analysis of organic acids using UV-Vis Spectrophotometry. The protocol is designed to be adaptable and follows principles gleaned from established methods for similar compounds [1] [2].
Many organic acids contain chromophores that absorb light in the ultraviolet (UV) range. This method is based on measuring the absorbance of a solution of the target acid at its wavelength of maximum absorption (λmax). The absorbance, governed by the Beer-Lambert law, is directly proportional to the concentration of the acid in the solution, allowing for quantitative determination [1].
The following diagram illustrates the major steps involved in the sample preparation and analysis process.
Step 1: Preparation of Stock Standard Solution Accurately weigh about 50 mg of the pure organic acid reference standard. Transfer it quantitatively into a 50 mL volumetric flask. Dissolve and make up to volume with the selected solvent to obtain a stock solution with a concentration of approximately 1 mg/mL.
Step 2: Preparation of Calibration Standard Solutions Using a micropipette, transfer aliquots of the stock solution (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mL) into a series of 25 mL volumetric flasks. Dilute each to the mark with the solvent and mix well. This will generate a calibration series (e.g., 5-25 mg/L).
Step 3: Spectral Scan and Determination of λmax Take an intermediate concentration calibration standard and scan its absorbance across a suitable wavelength range (e.g., 200-400 nm) against a solvent blank. Identify the wavelength of maximum absorption (λmax) for the acid.
Step 4: Measurement of Calibration Standards Measure the absorbance of each calibration standard and a solvent blank at the predetermined λmax.
Step 5: Sample Preparation and Analysis Prepare the sample solution containing the unknown concentration of the organic acid. For a pharmaceutical tablet, this would involve crushing, extracting, and filtering. For a biological fluid, it would require deproteinization. Dilute the sample solution to an appropriate concentration within the calibration range and measure its absorbance at the same λmax.
Step 6: Calculation
The method should be validated according to International Conference on Harmonisation (ICH) or other relevant guidelines [1] [3]. Key parameters are summarized below.
Table 1: Typical Validation Parameters for a Spectrophotometric Method
| Parameter | Target Value / Result | Description |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) > 0.999 | Evaluate across a specified concentration range (e.g., 5-25 mg/L) [2]. |
| Accuracy | Recovery of 98-102% | Determined by spiking a known amount of standard into a sample and measuring recovery [1]. |
| Precision | Relative Standard Deviation (RSD) < 2% | Measured as repeatability (multiple measurements of the same sample on the same day) [3]. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ~ 3:1 | ( \text{LOD} = \frac{3.3 \times \sigma}{S} ), where σ is the std dev of the response and S is the slope of the calibration curve [1]. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ~ 10:1 | ( \text{LOQ} = \frac{10 \times \sigma}{S} ) [1]. |
| Robustness | RSD < 2% for deliberate small changes | Assess the impact of small, deliberate variations in parameters like wavelength (±2 nm) [1]. |
For acids produced via biological pathways (e.g., muconic acid from glucose), the overall process integrates microbial synthesis and downstream analysis, as shown below.
Q1: What are the most effective extraction methods for acidic plant compounds like meconic acid?
Q2: How does solvent polarity influence this compound yield?
Q3: My extraction yield is low. What parameters should I troubleshoot first?
The table below summarizes common extraction techniques. While specific this compound data is unavailable, this comparison is based on their general performance with plant bioactive compounds [1] [5] [2].
| Method | Principle | Key Advantages | Key Limitations | Suggested for this compound? |
|---|---|---|---|---|
| Maceration | Soaking plant material in solvent at room temperature [4]. | Simple equipment, high selectivity with solvent choice [5]. | Time-consuming, high solvent use, potential for product loss [2]. | Promising, especially with ethanol/water solvents [1]. |
| Soxhlet Extraction | Continuous washing with fresh, hot solvent via reflux [1] [5]. | High efficiency, no filtration needed, simple operation [5]. | Long time, high temperature degrades thermolabile compounds, high solvent use [5] [2]. | Likely effective, but thermal degradation risk requires validation [1]. |
| Ultrasound-Assisted Extraction (UAE) | Uses cavitation from sound waves to disrupt cells [2]. | Fast, lower temperature, reduced solvent, good efficiency [1] [2]. | Optimization can be complex, potential for free radical formation. | Worth investigating as a modern, efficient alternative. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat cells internally, causing rupture [2]. | Very fast, low solvent/energy use, high yield, avoids degradation [2]. | Requires specialized equipment, safety considerations. | Highly promising for rapid, high-yield extraction of plant compounds. |
Here is a detailed methodology based on procedures used for extracting phenolic compounds from Mentha longifolia and other medicinal plants [1] [6].
Calculate the extraction yield using the following formula [6]: % yield = (Dry extract weight / Total sample weight) × 100
While not an extraction step, confirming the presence of this compound is crucial.
This compound is a dicarboxylic acid found in plants of the poppy family (e.g., Papaver somniferum), constituting about 5% of opium [1]. Its solubility profile is a key consideration for experiments.
| Property | Description |
|---|---|
| Chemical Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1] |
| Molecular Formula | C7H4O7 [1] |
| Appearance | Colorless crystals [1] |
| Aqueous Solubility | Slightly soluble in water [1] |
| Solubility in Alcohol | Readily soluble [1] |
| Key Identifying Reaction | Produces a red color with ferric chloride [1] |
For researchers handling this compound, here are the primary considerations and a suggested workflow based on its properties.
Problem: Low Solubility in Aqueous Buffers this compound's limited water solubility can hinder experiments requiring aqueous solutions, such as biological assays [1].
Problem: Complex Formation with Metals this compound can act as a ligand and form coordination complexes with metal ions like Fe³⁺. The composition of these complexes can change with pH [2].
The following diagram outlines a logical workflow for planning experiments with this compound, incorporating considerations for its solubility:
Recent research indicates potential neuroprotective properties for this compound in in vitro models of ischemia, which may drive further interest in its pharmacology [2]. Solubility is a critical factor for developing viable drug formulations.
What is a recommended starting method for separating Meconic Acid? A reverse-phase (RP) HPLC method using a Newcrom R1 column is a documented starting point [1]. The typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid [1].
What are the basic properties of this compound? this compound has a molecular formula of C7H4O7 and a molecular weight of 200.103 g/mol [1]. Its CAS Number is 497-59-6 [1].
Here is a guide to diagnose and resolve common issues.
| Problem & Phenomenon | Potential Causes | Recommended Solutions |
|---|
| Poor Peak Shape (Tailing/Splitting) | 1. Secondary interaction with active silanols on column 2. Incorrect mobile phase pH for analyte 3. Column contamination or degradation | 1. Use a low silanol activity column (e.g., Newcrom R1) [1] 2. Adjust pH with acid (e.g., phosphoric or formic acid) to suppress ionization and improve shape [1] 3. Follow manufacturer's guidelines for column cleaning and regeneration | | Insufficient Retention | 1. Mobile phase is too strong (too much organic modifier) 2. Incorrect column selectivity | 1. Decrease the proportion of organic modifier (e.g., acetonitrile) in the mobile phase [2] 2. Screen different RP columns (C18, C8, phenyl, etc.) to find better selectivity [3] | | Low Resolution from Impurities | 1. Co-elution of other compounds 2. Method selectivity is insufficient | 1. Use a gradient elution to separate compounds of varying polarity [2] 2. Optimize mobile phase composition (organic modifier type, pH, buffer concentration) [4] | | Pressure Fluctuations or Rise | 1. Blocked column frit or guard column 2. Mobile phase gas bubbles | 1. Replace guard column; flush and clean the analytical column 2. Degas mobile phases thoroughly before use |
This procedure provides a basis for initial testing and further optimization based on the troubleshooting guide above.
The following workflow diagrams the process for method setup and systematic troubleshooting:
For an unstable compound like meconic acid, a robust analytical method must prioritize sample stability and method specificity.
The table below outlines common sources of degradation and potential mitigation strategies.
| Degradation Source | Potential Prevention Strategy |
|---|---|
| pH Instability | Control the pH of solutions and mobile phases. |
| Light Sensitivity | Use amber vials and low-UV-wavelength detection. |
| Thermal Degradation | Maintain samples at low temperatures; use a temperature-controlled autosampler. |
| Oxidation | Purge solutions with inert gas (e.g., Nitrogen); add antioxidants. |
| Enzymatic Activity | Use enzyme inhibitors where applicable. |
When developing an analytical method, consider these key parameters:
To systematically investigate the stability of this compound under your specific conditions, you can follow the workflow below. This process helps identify the main degradation factors.
Q: My this compound peak area is decreasing over the sequence. What should I do?
Q: I am seeing extra peaks in my chromatogram. How can I tell if they are degradation products?
Q: My peak shape is tailing. What could be the cause?
This compound is a characteristic component of opium and serves as a key indicator in crude heroin analysis. Understanding its role and behavior is the first step in troubleshooting related processes [1].
While the search results do not detail this compound-specific protocols, the general strategies for optimizing crystallization can be applied to a wide range of substances. The core principle is to systematically manipulate key parameters to navigate the crystallization phase diagram and find the optimal conditions for growing high-quality crystals [3] [4].
Here are the key parameters to investigate:
| Parameter | Description & Troubleshooting Role |
|---|---|
| Precipitant Concentration | Systematically vary the concentration (e.g., salts, PEG) to adjust supersaturation. The initial "hit" condition provides a starting point for refinement [3]. |
| pH | Precisely control and incrementally adjust the pH, as solubility is highly sensitive to it. Even small changes (e.g., 0.2-0.4 units) can have a major impact [3] [4]. |
| Temperature | Use temperature control to induce nucleation and then guide crystal growth within the metastable zone of the phase diagram for slow, ordered expansion [4]. |
| Additives & Impurities | Identify substances (e.g., ligands, ions, detergents) that may enhance crystal growth or, conversely, act as impurities that inhibit it [3]. |
| Nucleation Control | Use techniques like seeding to provide a controlled starting point for growth, which helps avoid excessive nucleation ( showers of microcrystals) [4]. |
For advanced control, methods like dialysis can be employed. This technique allows for precise, gradual changes in the solution conditions surrounding the sample (e.g., precipitant concentration, pH), enabling fine control over the crystallization pathway [4].
The following diagram outlines a logical workflow for systematically troubleshooting and optimizing a crystallization process, based on the principles of mapping and manipulating the phase diagram [3] [4].
Q1: Why are my crystals too small or only form micro-crystals? This is typically a problem of excessive nucleation. You are likely in a highly supersaturated region of the phase diagram. To troubleshoot, try:
Q2: How can I improve the diffraction quality of my crystals? Poor diffraction often stems from internal disorder. Optimization strategies include:
Q3: My solution remains clear with no crystals. What should I do? The solution is likely undersaturated. Consider:
What is the primary cause of interference in meconic acid detection? Interference typically arises from molecules in the sample matrix that have a similar size, shape, or functional groups to this compound. These compounds can bind non-specifically to your sensor, leading to false-positive or inaccurate quantitative results [1] [2].
How can I improve the selectivity of my this compound sensor? Using a Molecularly Imprinted Polymer (MIP) as the recognition element is one of the most effective strategies. MIPs are synthetic materials with custom-made cavities that act like a "lock" for the this compound "key," significantly reducing interference from other molecules [1].
My MIP sensor shows low binding affinity. What might be wrong? Low affinity often stems from suboptimal monomer-template interactions during the polymer synthesis. The functional monomers must form strong pre-polymerization complexes with this compound. Re-evaluating your choice of monomer and the monomer-to-template ratio is crucial [1] [3].
Why is there high background signal in my assays? High background can be caused by non-specific binding to non-imprinted areas of the polymer or by template leakage, where not all this compound molecules used to create the cavities were successfully removed after synthesis [2]. Using a "dummy template" can eliminate issues related to template leakage [1].
Problem: Your sensor is detecting compounds other than this compound, leading to inaccurate readings.
| Possible Cause | Diagnostic Experiments | Corrective Actions |
|---|---|---|
| Insufficient Selectivity of Recognition Element | Test sensor against common interferents (e.g., other acids, sugars). Compare response to this compound response. | Develop a Molecularly Imprinted Polymer (MIP) specific to this compound [1]. |
| Non-specific Binding on Sensor Surface | Run a control with a Non-Imprinted Polymer (NIP). High NIP signal indicates non-specific binding. | Optimize the sample buffer (adjust pH, ionic strength). Add a blocking agent. Introduce washing steps [2]. |
| Structural Similarity of Interferents | Perform cross-reactivity studies with molecules structurally similar to this compound. | Re-optimize MIP synthesis using a dummy template (a safer, structurally similar analog) to avoid template leakage issues [1]. |
Problem: Your synthesized MIP has poor sensitivity, low binding capacity, or slow response time.
| Possible Cause | Diagnostic Experiments | Corrective Actions |
|---|---|---|
| Weak Monomer-Template Interaction | Use UV-Vis or NMR spectroscopy to study the pre-polymerization complex. | Select different functional monomers (e.g., methacrylic acid, 4-vinylpyridine) that strongly interact with this compound's functional groups [1] [3]. |
| Poor Accessibility of Binding Sites | Analyze polymer morphology with FESEM; perform porosimetry. | Switch polymerization method (e.g., to precipitation polymerization) or use a different porogenic solvent to improve porosity [1]. |
| Low Binding Kinetics | Conduct a binding kinetics experiment to measure uptake over time. | Apply surface imprinting techniques to create binding sites on the polymer surface for faster analyte access [1]. |
The following workflow outlines the general procedure for creating a MIP-based sensor, which can be adapted for this compound. The key is to carefully select components that complement the structure of this compound.
Diagram 1: Workflow for MIP-based sensor development.
Detailed Methodology [1] [2] [3]:
The table below summarizes critical factors to optimize during MIP development for small molecules like this compound [1].
| Design Parameter | Consideration for this compound | Impact on Performance |
|---|---|---|
| Functional Monomer | Choose based on functional groups of this compound (e.g., MAA for -COOH groups). | Determines binding affinity and selectivity. |
| Cross-linker | Use a high ratio (e.g., EGDMA) to create a rigid polymer. | Provides mechanical stability and preserves cavity shape. |
| Template Molecule | Consider using a "dummy template" (structurally similar but non-toxic). | Prevents false positives from template leakage. |
| Porogenic Solvent | Polarity should support monomer-template complex formation. | Influences porosity, surface area, and binding site accessibility. |
| Polymerization Method | Precipitation polymerization for uniform particles; surface imprinting for faster kinetics. | Defines particle morphology and integration ease with sensor. |
| Challenge | Possible Cause | Proposed Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Low Sensitivity | Inefficient sample cleanup leading to matrix interference [1]. | Use mixed-mode anion exchange reversed-phase sorbents for solid-phase extraction (SPE) [2]. | Reduced urine sample volume from 1 mL to 50 µL. Outcome: Improved selectivity and resolution [2]. |
| Suboptimal chromatographic separation. | Switch from a standard C18 column to an ion exclusion column (e.g., Aminex HPX-87H) [1]. | Mobile phase: High ionic strength (e.g., pH 1.8). Outcome: Complete baseline separation of tt-MA from matrix components [1]. | |
| High Background Signal / Poor Specificity | Dietary interference from sorbic acid (a common food preservative) [2]. | Optimize chromatographic conditions to resolve tt-MA from sorbic acid [2]. | Use advanced chromatographic technologies for improved resolution. Outcome: Minimized false positives from dietary sources [2]. |
| Endogenous urinary compounds co-eluting with tt-MA. | Replace the internal standard (e.g., use isovanillic acid instead of vanillic acid) to avoid overlap [2]. | - | |
| Poor Precision & Accuracy | Signal suppression from the biological matrix [1]. | Use matrix-matched calibration standards (prepare calibration curves in pooled urine, not water) [1]. | Outcome: Correction for ~50% signal suppression. Achieved precision (CV < 3.6%) and accuracy (recoveries of 85-90%) [1]. |
Q1: What is the most critical step for improving sensitivity in tt-MA analysis? The most critical step is efficient sample cleanup and preparation. Using advanced mixed-mode SPE sorbents significantly reduces matrix interference, which directly allows for better detection of the low-concentration analyte [2]. Coupling this with a highly selective chromatographic system, such as an ion exclusion column, provides a robust solution for enhancing sensitivity [1].
Q2: My method lacks specificity. How can I distinguish tt-MA from interferents like sorbic acid? The key is enhancing chromatographic resolution. You can achieve this by:
Q3: Should I use aqueous or urine-based solutions for my calibration curves? Always use matrix-matched calibration standards prepared in pooled urine. Research shows that the urine matrix can suppress the tt-MA signal by approximately 50% compared to aqueous solutions. Using urine for your calibration curve corrects for this matrix effect and is essential for achieving accurate quantification [1].
This protocol is adapted from a published method that uses an ion exclusion column for high sensitivity [1].
1. Sample Preparation (Solid-Phase Extraction)
2. Instrumental Analysis (HPLC-UV)
3. Method Validation
The following diagram illustrates the complete optimized workflow for the sensitive analysis of tt-MA, from sample preparation to final detection.
1. What are the main challenges in purifying muconic acid from fermentation broth? The primary challenge is the high cost and complexity of downstream processing, which can account for over half of the total production cost [1]. Fermentation broths typically contain muconic acid in low concentrations, along with other cellular components and residual substrates, making separation difficult. Common techniques like precipitation, adsorption, and membrane filtration often suffer from low efficiency, high energy consumption, or generate significant waste [1].
2. What is reactive extraction and why is it considered a promising method? Reactive extraction is a liquid-liquid extraction technique that uses a reactive extractant dissolved in an organic solvent. Instead of relying solely on physical solubility, the extractant chemically binds with the muconic acid molecule in the aqueous fermentation broth, forming a complex that is soluble in the organic phase. This allows for highly efficient and selective separation [1]. The general mechanism involves the diffusion of the acid and extractant to the interface, a reaction at the interface, and diffusion of the complex into the organic phase [1].
3. What are some effective extractants for muconic acid? Recent research points to the high efficiency of phosphonium-based ionic liquids. One study achieved a separation efficiency of 99.24% from aqueous solutions using tri-hexyl-tetra-decyl-phosphonium decanoate dissolved in n-heptane [2]. The study determined that the mechanism involves the formation of an equimolecular hydrophobic complex between the ionic liquid and the undissociated muconic acid molecule, likely through hydrogen bonding [2].
4. How can the extraction solvent be regenerated? The organic phase, once loaded with muconic acid, can be regenerated by a stripping process. A common and effective method is to contact the loaded organic phase with a sodium hydroxide (NaOH) solution. This breaks the acid-extractant complex and back-extracts the muconic acid into a fresh aqueous phase, typically as a salt. The regenerated organic solvent can then be recycled for subsequent extraction cycles [2].
The table below outlines common problems and potential solutions based on current research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Efficiency | Incorrect pH of aqueous phase | Adjust pH to favor the undissociated acid form. Optimal extraction of muconic acid with ionic liquids occurs at a pH of 3 [2]. |
| Ineffective extractant or diluent | Switch to a high-performance extractant like phosphonium ionic liquids (e.g., tri-hexyl-tetra-decyl-phosphonium decanoate) and use a diluent like n-heptane [2]. | |
| Insufficient contact time | Ensure adequate mixing time for the phases to interact. A contact time of 20 minutes may be sufficient under optimal conditions [2]. | |
| Poor Solvent Regeneration | Ineffective back-extraction agent | Use a strong base like NaOH for stripping. Note that stripping efficiency may be lower than extraction efficiency, and multiple stages might be needed [2]. |
| Low Selectivity | Co-extraction of other acids | Optimize the pH and choose an extractant with higher specificity for the target acid's molecular structure [1]. |
| Inhibition in Bioconversion | Inhibitors in depolymerized feedstock | When using complex feedstocks like lignin, introduce a pre-extraction step. A simple liquid-liquid extraction with ethyl acetate can remove growth inhibitors before bioconversion [3]. |
This protocol is adapted from recent research demonstrating high-efficiency recovery of muconic acid [2].
Objective: To recover muconic acid from an aqueous solution using a phosphonium-based ionic liquid.
Materials:
Procedure:
((C_initial - C_final) / C_initial) * 100.The following diagram illustrates the logical workflow for the production and purification of muconic acid from a renewable feedstock, integrating the extraction and troubleshooting steps discussed.
The core difference lies in their chemical structures, which dictate their properties and functions.
| Feature | Meconic Acid | Muconic Acid |
|---|---|---|
| Chemical Classification | Pyranone derivative [1] | Dicarboxylic acid [1] |
| IUPAC Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid (Not from search results) | (2E,4E)-Hexa-2,4-dienedioic acid [1] |
| Core Structure | Heterocyclic ring (pyran) with ketone and carboxylic acid groups | Linear carbon chain with two conjugated double bonds and carboxylic acid groups at each end [1] |
| Isomers | Not typically discussed | Three stereoisomers: cis,cis; cis,trans; and trans,trans [1] [2] |
| Melting Point | ~120°C (decomposes) (Not from search results) | ~194-195°C (cis,cis); ~301°C (trans,trans) [1] |
| Key Chemical Feature | Gives a characteristic red color with ferric chloride salts (Not from search results) | Conjugated diene system; serves as a platform chemical for polymers [2] [3] |
Their biological origins and roles are distinct.
| Aspect | This compound | Muconic Acid |
|---|---|---|
| Natural Source | Primarily found in the opium poppy (Papaver somniferum) (Not from search results) | Produced by some bacteria as an intermediate in the degradation of aromatic compounds [1] [4] |
| Biological Role | Secondary plant metabolite; its biological function in the poppy is not fully defined (Not from search results) | Key intermediate in the β-ketoadipate pathway, allowing soil bacteria to metabolize aromatics from lignin [4] |
| Biomarker Use | Not typically used as a biomarker | trans,trans-isomer is a well-documented urinary biomarker for exposure to benzene [1] |
| Biosynthetic Pathways | Part of the alkaloid biosynthetic pathway in poppies (Not from search results) | Can be produced via several engineered pathways in microbes, often from the shikimate pathway [5] [6] [7] |
The pathway below visualizes the primary biosynthetic route for cis,cis-muconic acid (ccMA) in engineered microorganisms, which leverages the native shikimate pathway for aromatic amino acid synthesis [5] [6].
Diagram 1: A primary biosynthetic pathway for cis,cis-muconic acid (ccMA) in engineered microorganisms like E. coli and yeast. It converts the shikimate pathway intermediate 3-Dehydroshikimate (3-DHS) into ccMA via Protocatechuic Acid (PCA) and Catechol, using heterologous enzymes [5] [6].
Muconic acid has garnered significant industrial interest as a platform chemical, whereas this compound's applications are more niche.
| Area | This compound | Muconic Acid |
|---|---|---|
| Primary Applications | Historical use in analytical chemistry for opium detection (Not from search results) | Platform chemical for synthesizing adipic acid (nylon-6,6), terephthalic acid (PET), and caprolactam [8] [2] [3] |
| Production Methods | Extraction from opium poppy (Not from search results) | 1. Bioproduction: Engineered microbes (E. coli, yeast, Pseudomonas) using glucose[xanthan gum?], xylose, or lignin-derived aromatics [8] [5] [4]. 2. Chemical Synthesis: e.g., Ozonation of catechol [9] | | Market Context | Specialized, low-volume chemical (Not from search results) | Growing market; projected to rise from ~USD 111 million (2023) to ~USD 180 million by 2030 [9] |
Here are key experimental methods to distinguish between these two acids in a laboratory setting.
This is a quick method to differentiate the compounds based on their migration and color reaction.
| Step | Protocol |
|---|---|
| 1. Sample Application | Spot test solutions of this compound, muconic acid, and unknowns on a silica gel TLC plate. |
| 2. Chromatography | Develop the plate in a suitable solvent system (e.g., n-butanol, acetic acid, water mixture). |
| 3. Color Development | a) UV Visualization: Observe under UV light (254 nm). Both may appear as dark spots. b) Ferric Chloride Spray: Lightly spray the dried plate with a 1% FeCl₃ solution. This compound will show a characteristic red color, while muconic acid will not produce this specific reaction. |
HPLC provides a precise method for separation and quantification based on their different polarities and retention times.
| Parameter | Typical Setup |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of solvent A (Water + 0.1% Formic Acid) and solvent B (Acetonitrile + 0.1% Formic Acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis/PDA Detector: Monitor at multiple wavelengths. Muconic acid can be detected at 260 nm [5]. This compound has a distinct UV spectrum with a λ_max around 270-290 nm. |
| Analysis | Compare retention times and UV spectra of unknowns against authentic standards. |
The table below summarizes key parameters from different validated analytical methods for determining muconic acid, showcasing a range of techniques and their performance.
| Analytical Method | Sample Matrix | Key Validation Parameters | Sample Preparation | Reference |
|---|
| HPLC-UV with Ion Exclusion Column [1] | Human Urine | LOD: 0.11 µg/L LOQ: 0.36 µg/L Linearity (R²): >0.98 (in urine) Precision (CV): <3.6% Accuracy (Recovery): 85-90% | Solid-Phase Extraction (SPE) with Strata SAX cartridge [1] | [1] | | HPLC-MS/MS with Isotopic Dilution [2] [3] | Human Urine | LOD: 0.22 µg/L Linearity: Not specified Precision & Accuracy: Fully validated Specificity: High, eliminates matrix effects | Solid-Phase Extraction (SPE) [3] | [2] [3] | | GC-MS [4] | Dehydrated Lucerne (Animal Feed) | LOD: 22-25 ng/g (for opiates) Linearity (R²): >0.9980 Precision (RSD): <4% Accuracy (Recovery): >95% | Solid-Phase Extraction (SPE) with Bond Elut LCR-Certify cartridge; Derivatization with BSTFA + TMCS [4] | [4] | | Reactive Extraction with Ionic Liquids [5] | Aqueous Fermentation Broth | Extraction Efficiency: Up to 99.24% Key Parameters: pH, ionic liquid concentration, contact time, temperature | Liquid-liquid extraction with phosphonium-based ionic liquids in n-heptane [5] | [5] |
Here is a more detailed look at the procedures for two of the primary methods used for complex matrices like urine.
This method uses a novel ion exclusion column (Aminex HPX-87H) for improved separation [1].
This method is designed for high sensitivity and specificity, especially at low exposure levels [3].
The following diagram outlines a logical process for selecting and validating an analytical method, based on the requirements described in the literature.
The research on muconic acid highlights several universally important concepts:
| Feature | HPLC (with UV/Vis or MS detection) | UV-Vis Spectrophotometry |
|---|---|---|
| Selectivity | High (separates analytes from complex matrices) [1] [2] | Low (measures total absorbance; susceptible to interference) [3] [4] |
| Sensitivity | High (detects trace amounts; Low LOD/LOQ) [1] [2] | Moderate to Low (may not detect very low concentrations) [3] |
| Analysis Speed | Slower (per sample, due to separation time) | Very Fast (immediate measurement) |
| Sample Preparation | Can be complex (often requires extraction, filtration) [1] | Typically simple (may require derivation for specificity) [3] |
| Cost & Operation | High (instrument cost, maintenance, skilled operator) | Low (low-cost instrument, easy operation) |
| Quantification | Excellent (precise and accurate, especially with internal standards) [1] | Good for pure samples, poor in mixtures |
| Key Advantage | Accurate analysis in complex mixtures (e.g., biological fluids) [1] | Rapid, cost-effective for simple, dedicated tests |
While explicit protocols for meconic acid are scarce, the following workflows, inferred from analyses of similar compounds, illustrate the core processes for each technique.
1. High-Performance Liquid Chromatography (HPLC) This method is preferred for high-precision analysis in complex samples like biological fluids. A representative workflow for analyzing compounds in urine, similar to what would be used for this compound, involves solid-phase extraction followed by chromatographic separation [5] [1].
2. UV-Vis Spectrophotometry This method is suitable for rapid, dedicated testing where sample composition is simple and known. The key step is ensuring the analyte is in a form that can be measured, which sometimes requires pH adjustment or derivatization to create a detectable chromophore [3].
Your choice between HPLC and spectrophotometry should be guided by your specific research requirements:
The core distinction lies in the substitution pattern on the γ-pyrone ring, which dictates their chemical behavior.
| Property | Meconic Acid | Chelidonic Acid |
|---|---|---|
| IUPAC Name | 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid [1] | 4-Oxo-4H-pyran-2,6-dicarboxylic acid [2] |
| Molecular Formula | C₇H₄O₇ [1] [3] | C₇H₄O₆ [2] |
| Core Structure | γ-pyrone ring [1] | γ-pyrone ring [4] |
| Substituents | 2-carboxylic acid, 6-carboxylic acid, 3-hydroxy group [1] | 2-carboxylic acid, 6-carboxylic acid [4] |
| Molecular Mass | 200.102 g/mol [1] | 184.103 g/mol [2] |
| Melting Point | Information not available in search results | 257 °C (decomposes) [2] |
The following diagram summarizes the key structural differences and their implications for metal chelation.
The structural differences lead to variations in their dissociation constants, metal-binding behavior, and observed biological effects.
| Parameter | This compound | Chelidonic Acid |
|---|---|---|
| pKa Values | Dedicated values not available in search results (study exists [5] [6]) | Dedicated values not available in search results (study exists [5] [6]) |
| Fe³⁺ Complexation | Information not available in search results | Yes; forms 1:3 (ligand:metal) complex at physiological pH [7] |
| Reported Neuroprotective Effect | Yes; protects cerebellar neurons in glutamate toxicity and oxygen-glucose deprivation models [7] | Information not available in search results |
| Reported Anti-inflammatory Effect | Information not available in search results | Yes; has a pronounced anti-inflammatory effect [7] |
| Antioxidant Activity | Yes; demonstrated high calculated and experimental antioxidant potential [7] | Yes; possesses antioxidant properties [4] |
For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies.
This protocol is based on experiments demonstrating the neuroprotective effect of this compound [7].
The experimental workflow for this protocol is as follows:
This method describes how the chelation of Fe³⁺ by this compound was characterized [7], a method also applicable to chelidonic acid.
While the existing data is promising, several knowledge gaps need to be addressed:
This compound is a recognized chemical marker for the presence of opium, found in plants of the Papaver somniferum (opium poppy) family [1]. Its key characteristic in forensic analysis is a specific color reaction: it produces a red color with ferric chloride, which has historically been used as a presumptive test for opium [1].
A primary function of this compound in forensic science is to distinguish true opium from other substances that might contain morphine or related alkaloids. Its detection confirms the sample is opium, not a purified or synthetic opiate preparation.
While detailed modern protocols for this compound are scarce in the search results, the following analytical methods are commonly used for the analysis of complex mixtures like opium. These could be applied to the separation and identification of this compound.
| Method | Key Principle | Application in Opium/Related Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mixture using a column with a stationary phase [2] [3]. | Separating this compound, morphine, codeine, and other opium alkaloids for individual quantification [3]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilizes and separates compounds, then identifies them by their unique mass-to-charge fragmentation pattern [4] [5]. | Forensic identification and confirmation of opium constituents; highly sensitive and specific [5]. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary tube under high voltage [5]. | Differentiating opium from various geographical sources by analyzing alkaloid and acid profiles [5]. |
The following diagram illustrates a generalized analytical workflow for opium characterization, which includes the detection of this compound.
The available information has notable gaps for a comprehensive comparison guide:
The table below summarizes quantitative data for various muconic acid (MA) extraction methods, highlighting their performance and key characteristics.
| Extraction Method | Extractant/Solvent System | Key Process Conditions | Reported Efficiency | Key Advantages | Key Limitations/Challenges |
|---|---|---|---|---|---|
| Reactive Extraction (Ionic Liquids) [1] [2] | Tri-hexyl-tetra-decyl-phosphonium decanoate in n-heptane | 120 g/L extractant, pH 3, 45°C, 20 min | 99.24% (from aqueous solution) | Very high efficiency; Hydrophobic complex formation; Solvent regenerable with NaOH | High cost of ionic liquids; Requires optimization of multiple parameters |
| Reactive Extraction (Aminic Extractant) [3] | Di-n-octylamine in ethyl oleate/1-dodecanol | Information missing | 98.66% (from aqueous solution) | High extraction efficiency | Use of volatile organic solvents; Potential toxicity issues |
| In-Situ Product Removal (ISPR) [4] | Polypropylene Glycol 4000 (PPG) | Direct addition to fermentation broth | Mitigates product inhibition; Enabled 4.33 g/L titer in fed-batch fermentation | Biocompatible; Simplifies downstream process; Overcomes metabolic bottlenecks | Lower final purity requiring further downstream steps |
| Conventional Solvent Extraction [2] | Hexane; Methyl isobutyl ketone (MIBK) | Information missing | 26.23% (Hexane); 36.17% (MIBK) | Simple setup; Low cost of conventional solvents | Very low extraction efficiency; High solvent consumption |
| Precipitation [2] | Acid (e.g., 32% HCl) | Low pH (2.0), 5°C | Purity >97%; Overall yield ~74% | High purity achievable; Established process | Multi-step; High material/energy consumption; Waste generation |
For the most efficient methods identified, here are the detailed experimental workflows.
This protocol uses phosphonium-based ionic liquids (ILs) for highly efficient MA recovery from aqueous streams.
The following diagram illustrates the reactive extraction and regeneration workflow:
This protocol describes integrating extraction with fermentation to overcome product inhibition and enhance titers.
The diagram below outlines this integrated bio-process:
Based on the current literature, here are the critical considerations for selecting an extraction method: